molecular formula C3H4Br2Cl2 B1595560 1,2-Dibromo-2,3-dichloropropane CAS No. 70289-31-5

1,2-Dibromo-2,3-dichloropropane

Cat. No.: B1595560
CAS No.: 70289-31-5
M. Wt: 270.77 g/mol
InChI Key: KKPLLXWDLWIQDL-UHFFFAOYSA-N
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Description

1,2-Dibromo-2,3-dichloropropane is an organic compound with the molecular formula C3H4Br2Cl2 It is a dense, colorless liquid that is used in various industrial applications

Mechanism of Action

Target of Action

1,2-Dibromo-2,3-dichloropropane, also known as DBCP, is an organic compound that was primarily used as a soil fumigant and nematocide . Its primary targets are pests that attack the roots of fruit trees .

Mode of Action

DBCP interacts with its targets by acting as a soil fumigant, effectively eliminating pests that attack the roots of fruit trees . .

Biochemical Pathways

It is known that in mammals, dbcp causes male sterility at high levels of exposure

Pharmacokinetics

It is known that dbcp can be tasted in water at very low concentrations , suggesting that it can be absorbed through ingestion. It is also known that DBCP is rapidly eliminated from the body , indicating efficient excretion

Result of Action

In humans, acute exposure to DBCP results in moderate depression of the central nervous system and pulmonary congestion from inhalation, and gastrointestinal distress and pulmonary edema from oral exposure . Chronic exposure causes male reproductive effects, such as decreased sperm counts . In animals, similar effects have been observed, including testicular effects and decreased sperm counts .

Action Environment

DBCP was used as a soil fumigant and nematocide on over 40 different crops in the United States . Environmental factors, such as soil type and climate, likely influence the action, efficacy, and stability of DBCP. Due to the cancellation of all dbcp uses, environmental exposure is expected to decline with time . The continuing presence of the chemical as a contaminant in groundwater remains a problem for many communities for years after the end of use .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dibromo-2,3-dichloropropane can be synthesized through the bromination and chlorination of propene. The process involves the addition of bromine and chlorine to the double bond of propene under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale bromination and chlorination processes. These processes are conducted in reactors designed to handle the exothermic nature of the reactions. The product is then purified through distillation and other separation techniques to achieve the required purity levels for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1,2-Dibromo-2,3-dichloropropane undergoes various chemical reactions, including:

    Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH). The reactions are typically carried out in polar solvents like water or alcohol.

    Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.

Major Products Formed

    Substitution: Products include various substituted propanes depending on the nucleophile used.

    Elimination: Alkenes such as 1,2-dichloropropene.

    Oxidation and Reduction: Products vary based on the specific conditions and reagents used.

Scientific Research Applications

1,2-Dibromo-2,3-dichloropropane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

    Biology: Studies have explored its effects on biological systems, particularly its potential as a biocide.

    Medicine: Research has investigated its potential use in pharmaceuticals, although its toxicity limits its applications.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dibromo-3-chloropropane: Similar in structure but with different reactivity and applications.

    1,2-Dibromoethane: Another halogenated compound with distinct uses and properties.

    1,2-Dichloropropane: Lacks the bromine atoms, leading to different chemical behavior.

Uniqueness

1,2-Dibromo-2,3-dichloropropane is unique due to its specific combination of bromine and chlorine atoms, which confer distinct reactivity and properties. This makes it suitable for specialized applications where other similar compounds may not be effective.

Properties

IUPAC Name

1,2-dibromo-2,3-dichloropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4Br2Cl2/c4-1-3(5,7)2-6/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKPLLXWDLWIQDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CBr)(Cl)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4Br2Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70289-31-5
Record name Propane, 1,2-dibromo-2,3-dichloro-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070289315
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 70289-31-5
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2-DIBROMO-2,3-DICHLOROPROPANE
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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